5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C18H13ClF2N4O and its molecular weight is 374.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.0745951 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have shown promising antibacterial activity against some standard bacteria and multidrug-resistant (mdr) clinical isolates .
Mode of Action
It’s worth noting that similar compounds have shown bacteriostatic activity , which means they inhibit the growth of bacteria without necessarily killing them.
Biochemical Pathways
It’s known that similar compounds can inhibit the growth of bacteria, suggesting that they may interfere with essential biochemical pathways in these organisms .
Pharmacokinetics
The synthesis of similar compounds has been achieved under green chemistry conditions , which could potentially influence their bioavailability and pharmacokinetics.
Result of Action
pneumoniae and MRSA1 compared to mammalian cells , suggesting a good safety profile.
Properties
IUPAC Name |
5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N4O/c19-13-5-1-11(2-6-13)15-9-16(25-18(24-15)22-10-23-25)12-3-7-14(8-4-12)26-17(20)21/h1-10,16-17H,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNTXWJNRQZKFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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